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Cat. No.: B092893

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
synthesis of N-heterocyclic carbene (NHC) ligands featuring a phenanthrene backbone. The
fusion of the phenanthrene moiety onto the NHC framework imparts unique steric and
electronic properties, making these ligands promising candidates for applications in catalysis,
materials science, and medicinal chemistry. While various synthetic strategies can be
envisioned, this document focuses on a robust pathway commencing from readily available
precursors to yield phenanthro[9,10-d]imidazol-2-ylidenes.

Introduction

N-heterocyclic carbenes have emerged as a pivotal class of ligands in organometallic
chemistry and catalysis due to their strong o-donating and tunable steric properties. The
incorporation of a polycyclic aromatic hydrocarbon like phenanthrene into the NHC scaffold can
significantly influence the ligand's characteristics. The extended Tt-system of the phenanthrene
unit can modulate the electronic properties of the carbene and may offer opportunities for non-
covalent interactions in catalytic processes. Furthermore, the rigid and sterically demanding
phenanthrene backbone can create a unique coordination environment around the metal
center, potentially leading to enhanced catalytic activity and selectivity.
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This document outlines a synthetic route to 1,3-disubstituted-phenanthro[9,10-d]imidazol-2-
ylidenes, key precursors for the generation of novel organometallic catalysts.

Synthetic Pathway Overview

The synthesis of phenanthrene-annulated N-heterocyclic carbene ligands can be achieved
through a multi-step sequence starting from 9,10-phenanthrenequinone. The general workflow
involves the formation of a diimine, followed by reductive cyclization to a diamine, subsequent
imidazole ring formation to yield an imidazolium salt, and finally, deprotonation to generate the
free carbene.
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Caption: General synthetic workflow for phenanthrene-annulated NHC ligands.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of
phenanthrene-annulated NHC ligands and their metal complexes.

Protocol 1: Synthesis of N,N'-Di(p-tolyl)phenanthrene-
9,10-diimine

This protocol describes the synthesis of the diimine precursor from 9,10-phenanthrenequinone
and p-toluidine.

Materials:
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9,10-Phenanthrenequinone

p-Toluidine

Ethanol

Acetic acid (catalytic amount)

Procedure:

¢ In a round-bottom flask, dissolve 9,10-phenanthrenequinone (1.0 eq) in ethanol.

e Add p-toluidine (2.2 eq) to the solution.

e Add a catalytic amount of acetic acid.

o Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
e Upon completion, cool the mixture to room temperature.

e The product will precipitate out of the solution. Collect the solid by filtration.

e Wash the solid with cold ethanol and dry under vacuum to yield the N,N'-di(p-
tolyl)phenanthrene-9,10-diimine.

Protocol 2: Synthesis of 9,10-Di(p-
tolylamino)phenanthrene

This protocol details the reductive cyclization of the diimine to the corresponding diamine.

Materials:

N,N'-Di(p-tolyl)phenanthrene-9,10-diimine

Sodium borohydride (NaBHa4)

Ethanol

Methanol
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Procedure:

Suspend the N,N'-di(p-tolyl)phenanthrene-9,10-diimine (1.0 eq) in a mixture of ethanol and
methanol.

Cool the suspension in an ice bath.
Slowly add sodium borohydride (excess, e.g., 4-5 eq) portion-wise to the stirred suspension.

After the addition is complete, allow the reaction to warm to room temperature and stir for an
additional 12-16 hours.

Quench the reaction by the slow addition of water.

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

Purify the crude product by column chromatography on silica gel or recrystallization to obtain
the 9,10-di(p-tolylamino)phenanthrene.

Protocol 3: Synthesis of 1,3-Di(p-tolyl)phenanthro[9,10-
d]imidazolium Salt

This protocol describes the formation of the imidazolium salt, the direct precursor to the NHC
ligand.[1]

Materials:

9,10-Di(p-tolylamino)phenanthrene

Triethyl orthoformate

Ammonium hexafluorophosphate (NH4PFe) or other suitable counter-ion source

Formic acid (catalytic amount)
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Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 9,10-di(p-
tolylamino)phenanthrene (1.0 eq) in triethyl orthoformate.

o Add ammonium hexafluorophosphate (1.1 eq) and a catalytic amount of formic acid.
e Heat the reaction mixture at reflux for 12-24 hours.

o Cool the reaction mixture to room temperature.

» The imidazolium salt will precipitate. Collect the solid by filtration.

e Wash the solid with diethyl ether and dry under vacuum.

Protocol 4: Synthesis of 1,3-Di(p-tolyl)phenanthro[9,10-
d]imidazol-2-ylidene (Free Carbene)

This protocol outlines the deprotonation of the imidazolium salt to generate the free NHC.[1]
Materials:

¢ 1,3-Di(p-tolyl)phenanthro[9,10-d]imidazolium hexafluorophosphate

o Potassium hydride (KH) or other strong, hon-nucleophilic base

e Anhydrous tetrahydrofuran (THF)

Procedure:

¢ In a flame-dried Schlenk flask under an inert atmosphere, suspend the imidazolium salt (1.0
eq) in anhydrous THF.

¢ Add potassium hydride (1.1 eq) portion-wise at room temperature.

 Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by the
evolution of hydrogen gas.
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« Filter the reaction mixture through Celite under an inert atmosphere to remove excess KH
and the potassium salt byproduct.

e The filtrate contains the free carbene in solution. This solution can be used directly for the
synthesis of metal complexes, or the solvent can be removed under vacuum to yield the free
carbene as a solid. Note that free carbenes can be sensitive to air and moisture.

Protocol 5: Synthesis of a Silver(l)-NHC Complex

This protocol provides a general method for the synthesis of a silver(l) complex, which can be
used as a transmetalation agent.[1]

Materials:

o 1,3-Di(p-tolyl)phenanthro[9,10-d]imidazolium hexafluorophosphate

 Silver(l) oxide (Agz0)

¢ Dichloromethane (DCM)

Procedure:

 In aflask protected from light, dissolve the imidazolium salt (1.0 eq) in dichloromethane.
o Add silver(l) oxide (0.6 eq) to the solution.

 Stir the mixture at room temperature for 12-24 hours.

« Filter the reaction mixture through Celite to remove any unreacted silver oxide and other
solids.

o Remove the solvent from the filtrate under reduced pressure to yield the silver(l)-NHC
complex.

Data Presentation

The following table summarizes typical yields for the synthesis of a representative
phenanthrene-annulated NHC ligand and its silver complex.
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Step Product Typical Yield (%)
o ) N,N'-Di(p-tolyl)phenanthrene-

1. Diimine Formation 85-95

9,10-diimine
_ o 9,10-Di(p-

2. Reductive Cyclization ) 70-80
tolylamino)phenanthrene
1,3-Di(p-tolyl)phenanthro[9,10-

3. Imidazolium Salt Formation d]imidazolium 60-75
hexafluorophosphate
Ag(1,3-di(p-

4. Silver(1)-NHC Complex A (P
tolyl)phenanthro[9,10- 80-90

Formation

d]imidazol-2-ylidene)z]PFs

Logical Relationships in Synthesis

The synthesis of the target NHC ligand and its subsequent metal complex follows a logical

progression of chemical transformations.
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Caption: Logical progression of the synthetic steps.

Conclusion

The protocols detailed in these application notes provide a reliable pathway for the synthesis of
phenanthrene-annulated N-heterocyclic carbene ligands. The modularity of this synthetic route

allows for the introduction of various substituents on the nitrogen atoms of the imidazole ring by
selecting different primary amines in the initial condensation step. This tunability, combined with
the unique structural features of the phenanthrene backbone, makes these NHC ligands
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valuable tools for the development of novel catalysts and functional materials. Researchers are
encouraged to adapt and optimize these protocols for their specific target molecules and
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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